![molecular formula C15H12N4O2S2 B2508949 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286718-80-6](/img/structure/B2508949.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide” is a compound that is used in the field of organic electronics . It is a part of the benzo[c][1,2,5]thiadiazole (BTD) group, which is widely used as an acceptor heterocycle in producing donor-acceptor materials .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Six new structures of this type have been synthesized .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (E g), which indicates high electron conductivity . This occurs due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
The compound has been studied for its optical and electrochemical properties . The addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound .Physical And Chemical Properties Analysis
The compound exhibits high stability, high porosity, and high fluorescence performance . It has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Scientific Research Applications
Phenothiazine Derivatives
Phenothiazine derivatives have demonstrated a wide range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These effects result from interactions with biological systems through various mechanisms, such as pharmacophoric substituents, π-π interactions, DNA intercalation, and lipophilic properties that facilitate membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
Benzothiazole Derivatives
Benzothiazole and its derivatives are pivotal in medicinal chemistry due to their wide-ranging pharmacological activities. They exhibit antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole scaffold is recognized as a significant moiety, contributing to the development of compounds with enhanced activities and lower toxicity (Bhat & Belagali, 2020).
Thiophene Derivatives
Thiophene derivatives are noted for their therapeutic properties, as indicated by various biological test systems. They have been arranged according to their therapeutic properties, showcasing a broad spectrum of activities. However, no general activity pattern can be attributed to them due to the diversity in molecular structures and the specific biological systems they affect (Drehsen & Engel, 1983).
Mechanism of Action
Future Directions
The compound shows promise in the field of photovoltaics and as a fluorescent sensor . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials . It also shows high sensitivity and selectivity for PAA detection , surpassing all the reported fluorescent sensors .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-14(16-10-3-1-4-11-13(10)18-23-17-11)9-7-19(8-9)15(21)12-5-2-6-22-12/h1-6,9H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGNFQXGYOMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
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